(4,5-Dichlorothiophen-2-yl)boronic acid

Description

Chemical Identity and Structure

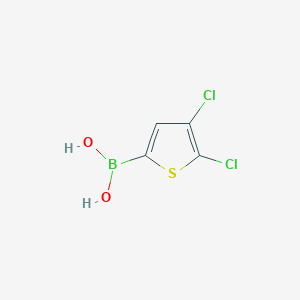

(4,5-Dichlorothiophen-2-yl)boronic acid (CAS: 1190737-21-3) is an organoboron compound characterized by a thiophene backbone functionalized with chlorine substituents and a boronic acid group. Its molecular formula is $$ \text{C}4\text{H}3\text{BCl}2\text{O}2\text{S} $$, with a molar mass of 196.85 g/mol. The structure consists of a five-membered aromatic thiophene ring bearing chlorine atoms at the 4- and 5-positions and a boronic acid (-B(OH)$$_2$$) group at the 2-position (Figure 1).

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}4\text{H}3\text{BCl}2\text{O}2\text{S} $$ |

| Molecular weight | 196.85 g/mol |

| Boiling point | 360.7 ± 52.0 °C (estimated) |

| Density | 1.6 ± 0.1 g/cm³ |

| SMILES | B(C1=CC(=C(S1)Cl)Cl)(O)O |

| InChI Key | AXWMFKYWKHCDAM-UHFFFAOYSA-N |

The boronic acid group adopts a trigonal planar geometry, enabling participation in covalent interactions with diols and transition metal-catalyzed cross-coupling reactions.

Historical Context and Discovery

The synthesis of this compound aligns with advancements in organoboron chemistry during the late 20th century. While no specific publication details its first isolation, its development likely arose from methodologies such as:

- Miyaura borylation : Palladium-catalyzed coupling of halogenated thiophenes with diboron reagents like bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$).

- Transmetalation : Reaction of thiophene stannanes or silanes with boron trihalides ($$ \text{BBr}_3 $$) followed by hydrolysis.

The compound’s dichloro substitution pattern reflects efforts to modulate electronic and steric properties for applications in materials science and medicinal chemistry.

Significance in Organoboron Chemistry

As a halogenated boronic acid, this compound serves as a versatile building block in:

- Suzuki-Miyaura cross-coupling : The boronic acid group facilitates carbon-carbon bond formation with aryl halides, enabling synthesis of biaryl structures.

- Electrophilic aromatic substitution : Chlorine substituents direct reactivity, favoring coupling at the electron-deficient 2-position.

- Coordination chemistry : The boron center interacts with Lewis bases, forming stable adducts for catalytic applications.

Its stability under inert storage conditions (-20°C) further enhances its utility in multistep syntheses.

Position within the Thiophene Boronic Acid Family

Thiophene boronic acids are prized for their aromaticity and synthetic flexibility. Key derivatives include:

Table 2: Comparative analysis of thiophene boronic acids

The dichloro substitution in this compound enhances electrophilicity, making it superior in reactions requiring regioselective coupling. Unlike non-halogenated analogs, its electron-withdrawing groups stabilize transition states in palladium-catalyzed processes.

Propriétés

IUPAC Name |

(4,5-dichlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BCl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWMFKYWKHCDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190737-21-3 | |

| Record name | (4,5-dichlorothiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Metal–Halogen Exchange and Borylation

This classical approach involves the conversion of 4,5-dichlorothiophene derivatives bearing a suitable halogen (usually bromide or iodide) at the 2-position into the corresponding organolithium or Grignard reagent, followed by quenching with a boron electrophile such as trimethyl borate or trialkyl borates.

- Step 1: Generation of 2-lithio-4,5-dichlorothiophene by treatment of 2-bromo-4,5-dichlorothiophene with n-butyllithium at low temperature.

- Step 2: Quenching with trimethyl borate at low temperature.

- Step 3: Acidic workup to afford this compound.

This method requires careful control of temperature and moisture to avoid side reactions and decomposition.

Palladium-Catalyzed Miyaura Borylation

A widely preferred modern method is the palladium-catalyzed cross-coupling of 2-halo-4,5-dichlorothiophene with bis(pinacolato)diboron (B2pin2):

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or potassium phosphate.

- Solvent: Typically dioxane or dimethylformamide (DMF).

- Temperature: 80–110 °C.

- Reaction: 2-bromo-4,5-dichlorothiophene + B2pin2 → 4,5-dichlorothiophen-2-yl boronic ester intermediate.

- Hydrolysis: The pinacol boronate ester is converted to the free boronic acid by mild acidic or basic hydrolysis.

This method is efficient, scalable, and provides good yields with high purity. It avoids the use of highly reactive organolithium reagents and is compatible with various functional groups.

Transesterification from Pinacol Boronate Esters

After synthesis of the pinacol boronate ester intermediate, the free boronic acid can be obtained by transesterification:

- Treatment of the pinacol ester with an excess of methyl boronic acid in acidic aqueous acetone (e.g., 0.1 N HCl) at room temperature.

- The reaction drives the equilibrium toward the free boronic acid due to the higher volatility of methyl boronic pinacol ester byproduct.

- This method provides a mild and effective route to deprotect boronate esters without decomposition.

Alternative Methods and Notes

- Directed ortho-metalation (DoM): Less common for thiophenes substituted with electron-withdrawing chlorides, but possible with suitable directing groups.

- C–H borylation: Emerging methods using iridium or rhodium catalysts can directly borylate the thiophene C–H bond at the 2-position, but selectivity with dichloro substitution needs optimization.

- Precautions: Reactions involving lithium reagents must be conducted under inert atmosphere and anhydrous conditions to prevent hydrolysis or side reactions. Hydrogen evolution and exothermic steps require careful temperature control.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Metal–Halogen Exchange + Borylation | n-BuLi, trimethyl borate, low temp, acidic workup | Straightforward, high regioselectivity | Sensitive to moisture, requires low temp | 60–80 |

| Pd-Catalyzed Miyaura Borylation | 2-bromo-4,5-dichlorothiophene, B2pin2, Pd(dppf)Cl2, KOAc, 80–110 °C | Mild, scalable, good functional group tolerance | Requires Pd catalyst, longer reaction time | 70–90 |

| Transesterification from Pinacol Ester | Pinacol ester intermediate, methyl boronic acid, 0.1 N HCl, acetone/water | Mild deprotection, high purity product | Requires prior ester synthesis | 85–95 |

| Direct C–H Borylation | Ir or Rh catalyst, boron reagent, elevated temp | Atom economical, no halide needed | Selectivity challenges, less common | Variable |

Research Findings and Optimization

- Studies have shown that the choice of base and ligand in Pd-catalyzed borylation significantly affects yield and reaction rate. For example, dppf ligand and KOAc base provide optimal results for thiophene derivatives.

- Transesterification conditions were optimized to avoid decomposition; mild acidic aqueous acetone with excess methyl boronic acid was found effective.

- The presence of electron-withdrawing chlorides on the thiophene ring influences lithiation regioselectivity and the stability of intermediates, necessitating careful reaction monitoring.

Analyse Des Réactions Chimiques

Types of Reactions

(4,5-Dichlorothiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene or ethanol, under mild conditions .

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Organic Synthesis

The compound is widely used in the synthesis of biaryl compounds, which are essential components of many biologically active molecules. The ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling facilitates the development of new pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various therapeutic agents. Its derivatives have been studied for their potential anti-cancer properties. For instance, compounds synthesized from this boronic acid have shown activity against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Material Science

The compound is also significant in material science applications. It is used in the development of organic electronic materials due to its ability to form stable polymers. These materials are essential for creating devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on MCF-7 breast cancer cells. The results indicated that treatment with these compounds led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests that the derivatives can effectively induce programmed cell death in cancer cells .

Case Study 2: Synthesis of Biologically Active Compounds

Research demonstrated the successful synthesis of a series of biaryl compounds using this compound via Suzuki-Miyaura coupling. These compounds exhibited significant biological activity, including antibacterial and antifungal properties, highlighting their potential as therapeutic agents .

Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Synthesis | Formation of biaryl compounds | Essential for drug development |

| Medicinal Chemistry | Precursor for anti-cancer drugs | Induces apoptosis in cancer cell lines |

| Material Science | Development of organic electronic materials | Used in OLEDs and photovoltaic cells |

Mécanisme D'action

The primary mechanism of action for (4,5-Dichlorothiophen-2-yl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a new Pd-C bond, which is then transferred to the boronic acid .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Thiophene-Based Boronic Acid Derivatives

[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid (CAS 26076-46-0)

- Structural Features : Contains a thiophene core with two boronic acid groups at positions 2 and 3.

- Applications : Primarily used in organic synthesis. Its dual boronic acid groups enable multi-site reactivity in cross-coupling reactions.

- Physicochemical Properties : Molecular weight 171.8 g/mol; moderate solubility in polar solvents due to hydrophilic boronic acid groups .

(4-Bromo-5-methylthiophen-2-yl)boronic Acid (CAS 154566-69-5)

- Structural Features : Substituted with bromine (position 4) and methyl (position 5) groups on the thiophene ring.

- Applications: Intermediate in pharmaceutical synthesis.

- Biological Activity: Limited direct data, but bromine substituents are associated with enhanced enzyme inhibition in related compounds .

Key Differences :

Aromatic Boronic Acids with Antiproliferative Activity

6-Hydroxynaphthalen-2-yl Boronic Acid

- Biological Activity : IC₅₀ of 0.1969 µM against triple-negative breast cancer (4T1 cells), attributed to interactions with serine proteases or transcription factors .

- Solubility : Demonstrates better aqueous solubility than (4,5-Dichlorothiophen-2-yl)boronic acid due to hydroxyl group .

Phenanthren-9-yl Boronic Acid

Boronic Acids with Enzyme Inhibitory Properties

Meta-Substituted Aryl Boronic Acids

- Activity : IC₅₀ values of 20–30 µM against Streptococcus pneumoniae penicillin-binding proteins (PBPs). Meta-substitution optimizes steric and electronic interactions with enzyme active sites .

- Comparison : this compound’s thiophene ring may offer distinct binding kinetics compared to phenyl-based analogs.

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

Key Research Findings and Implications

- Anticancer Potential: Thiophene-based boronic acids are underexplored compared to naphthalene or phenanthrene derivatives. The dichloro substitution in this compound may offer unique cytotoxicity profiles warranting in vitro validation .

- Enzyme Inhibition : Structural optimization (e.g., methoxyethyl groups) in aryl boronic acids improves specificity, suggesting that analogous modifications in thiophene derivatives could enhance therapeutic utility .

- Solubility Challenges : Precipitation in culture media (e.g., RPMI) remains a hurdle for hydrophobic boronic acids, necessitating formulation strategies for biomedical applications .

Activité Biologique

(4,5-Dichlorothiophen-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article reviews the synthesis, biological applications, and research findings related to this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4,5-dichlorothiophene with boron reagents under controlled conditions. Various methods have been reported for its preparation, including the use of palladium-catalyzed cross-coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity. For instance, a study evaluated its effectiveness against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results indicated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Enzyme Inhibition

This compound has also been investigated as an inhibitor of various enzymes, particularly β-lactamases. These enzymes are responsible for antibiotic resistance in many bacterial strains. Research indicates that this compound can effectively inhibit class A and C β-lactamases with IC50 values in the low micromolar range. This inhibition is crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Case Studies

- Inhibition of β-Lactamases : In a detailed study, this compound was tested against OXA-40 β-lactamase. The compound demonstrated an IC50 value of 5.6 µM, indicating strong inhibitory activity. This study highlighted the potential of boronic acids as β-lactamase inhibitors that can be used in combination with existing antibiotics to combat resistance.

- Molecular Docking Studies : Computational studies using molecular docking software have shown that this compound binds effectively to the active sites of target enzymes such as dihydrofolate reductase (DHFR). The binding affinity was calculated using AutoDock Vina, revealing a favorable interaction that supports its role as an enzyme inhibitor.

Research Findings

Recent research has focused on understanding the mechanisms behind the biological activities of this compound. Key findings include:

- Mechanism of Action : The compound's antibacterial action is thought to involve disruption of bacterial cell wall synthesis through inhibition of essential enzymes.

- Bioavailability and Toxicity : Studies assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have shown promising results regarding its bioavailability and low toxicity profile, making it a candidate for further development.

Q & A

What synthetic strategies are recommended for (4,5-Dichlorothiophen-2-yl)boronic acid to ensure purity and stability?

Answer:

Synthesis of boronic acids often involves prodrug intermediates due to challenges in purification and stability during multi-step reactions . For aromatic boronic acids like this compound, cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated thiophene precursors and boronic acid pinacol esters are common. Key considerations include:

- Protecting groups : Use of pinacol or ethylene glycol esters to stabilize the boronic acid moiety during synthesis.

- Purification : Chromatographic methods (e.g., silica gel) under inert atmospheres to prevent oxidation.

- Stability : Storage at low temperatures (0–6°C) in anhydrous solvents to minimize hydrolysis .

How can the anticancer activity of this compound be structurally optimized?

Answer:

Structural optimization involves:

- Rational design : Computational modeling (e.g., DFT, molecular docking) to predict interactions with target proteins like proteasomes or kinases .

- Bioisosteric replacement : Substituting chlorine atoms or thiophene rings with electron-withdrawing groups to enhance binding affinity .

- In vitro screening : Glioblastoma cell line assays (e.g., U87-MG) to evaluate IC50 values, followed by SAR analysis .

What methodologies are used to analyze the binding kinetics of this compound with diols or glycoproteins?

Answer:

- Stopped-flow fluorescence : Measures rapid binding kinetics (kon/koff) with sugars (e.g., fructose, glucose) at physiological pH. For this compound, kon values typically follow: D-fructose > D-tagatose > D-mannose > D-glucose .

- Surface plasmon resonance (SPR) : Immobilizes boronic acid derivatives on carboxymethyl dextran surfaces to quantify glycoprotein binding affinity (KD) and identify non-specific interactions .

How can MALDI-MS be adapted to analyze peptide conjugates of this boronic acid?

Answer:

- On-plate derivatization : Use dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent to form stable boronate esters, preventing dehydration/trimerization .

- Fragmentation protocols : Collision-induced dissociation (CID) to sequence boronic acid-containing peptides. Key fragments (e.g., y-ions, b-ions) are detected as DHB adducts .

| Adduct | Matrix | Detection Limit |

|---|---|---|

| DHB-boronate | DHB | 0.1 pmol |

| Pinacol ester | CHCA | 0.5 pmol |

What factors influence the thermal stability of this compound?

Answer:

Thermogravimetric analysis (TGA) reveals stability up to 300–600°C, depending on substituents:

- Electron-withdrawing groups (e.g., Cl): Enhance stability by reducing boroxine formation.

- Steric hindrance : Bulky substituents on the thiophene ring delay degradation .

- Degradation pathways : Dehydration to boroxines or oxidation to boric acid under aerobic conditions .

How can non-specific binding be minimized in boronic acid-based glycoprotein sensors?

Answer:

- Buffer optimization : Use high-pH borate buffers (pH 8.5–10) to weaken electrostatic interactions with non-glycosylated proteins .

- Surface engineering : Co-immobilize hydrophilic spacers (e.g., PEG) to reduce hydrophobic interactions .

What computational tools are available for designing boronic acid-derived inhibitors?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteasomes or kinases .

- ADMET prediction : Tools like SwissADME to optimize solubility and metabolic stability .

- Boronic Acid Navigator : A web tool (https://bit.ly/boronics ) to select building blocks based on frequency in bioactive molecules .

How to resolve contradictions in reported bioactivity data for boronic acid derivatives?

Answer:

- Experimental validation : Replicate assays under standardized conditions (e.g., cell line, pH, incubation time) .

- Structural verification : Confirm compound identity via NMR, HRMS, and X-ray crystallography .

- Meta-analysis : Compare binding constants (KD) and IC50 values across studies to identify outliers .

Can this compound be integrated into polymers for drug delivery?

Answer:

Yes, via:

- ADMET polymerization : Incorporate boronic acid monomers into polyolefins using Grignard reagents .

- Stimuli-responsive release : Leverage pH-dependent boronate ester hydrolysis for targeted drug delivery .

What advanced spectroscopic techniques characterize boronic acid-diol interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.